

Independent Verification of Schisandrin E's Neuroprotective Properties: A Comparative Guide

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Compound of Interest		
Compound Name:	Schiarisanrin E	
Cat. No.:	B12392032	Get Quote

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This guide provides an objective comparison of the neuroprotective properties of schisandrins, with a focus on available data for lignans from Schisandra chinensis, and compares their performance with other neuroprotective agents. Due to the limited availability of specific quantitative data for Schisandrin E in the current scientific literature, this guide utilizes data from closely related schisandran lignans (Schisandrin, Schisandrin A, and Schisandrin B) as a proxy to provide a comparative framework. The information is supported by experimental data from various in vitro and in vivo studies.

Comparative Analysis of Neuroprotective Effects

The neuroprotective efficacy of schisandrins is often evaluated in preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Key performance indicators include improvements in cognitive function, reduction of oxidative stress, and modulation of inflammatory responses. Below is a summary of available quantitative data comparing the effects of schisandrins with other notable neuroprotective compounds.

Table 1: In Vivo Cognitive Enhancement Effects



Compound	Animal Model	Assay	Dosage	Key Findings	Reference
Schisandrin	STZ-induced Alzheimer's rats	Morris Water Maze	20, 40 mg/kg	Significantly decreased escape latency and increased time in target quadrant.	[1]
Schisandrin	Aβ1–42- induced memory impairment in mice	Y-Maze	12, 36 mg/kg	Significantly improved spontaneous alternation behavior.	[2]
Schisandrin A	MPTP- induced Parkinson's mice	Rotarod Test	20 mg/kg	Significantly ameliorated behavioral abnormalities	[3]
Donepezil (Reference Drug)	Aβ1–42- induced memory impairment in mice	Y-Maze	0.65 mg/kg	Significantly improved spontaneous alternation behavior.	[2]

Table 2: In Vitro and In Vivo Antioxidant Effects



Compound	Model	Biomarkers	Dosage/Co ncentration	Key Findings	Reference
Schisandrin	STZ-induced Alzheimer's rats	SOD, MDA, GSH	20, 40 mg/kg	Increased SOD and GSH levels; decreased MDA levels in the hippocampus	[1]
Schisandrin A	MPTP- induced Parkinson's mice	SOD, MDA	20 mg/kg	Markedly increased SOD activity and inhibited MDA activity.	[3]
Schisandrin B	Scopolamine- induced oxidative stress in mice	SOD, GPx, GSH, MDA	10, 25, 50 mg/kg	Increased levels of SOD, GPx, and GSH; suppressed lipid peroxidation.	[4]
Schisandrin C	Aβ(1-42)- induced Alzheimer's mice	SOD, GPx, GSH	15, 150 μg/kg/day	Enhanced SOD and GPx activities and increased GSH levels.	[4]
Schisandra chinensis Extract	Scopolamine- induced mice	AChE, MDA	Not specified	Reversed the increase in AChE activity and MDA levels in the brain.	[5]



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Signaling Pathways in Neuroprotection

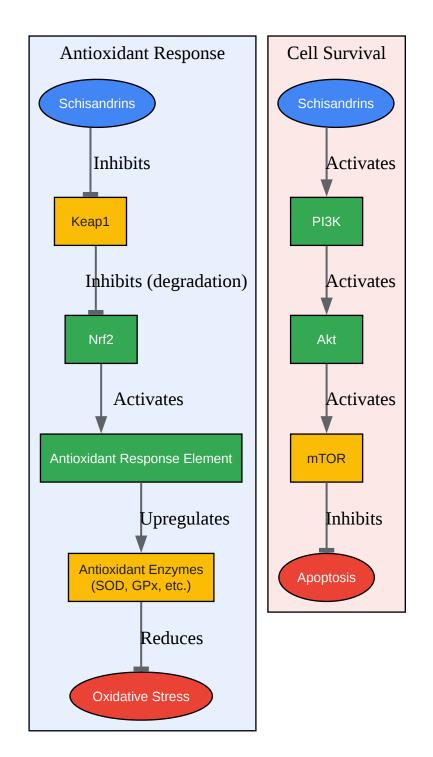
Schisandrins exert their neuroprotective effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.

Schisandrin-Modulated Pathways

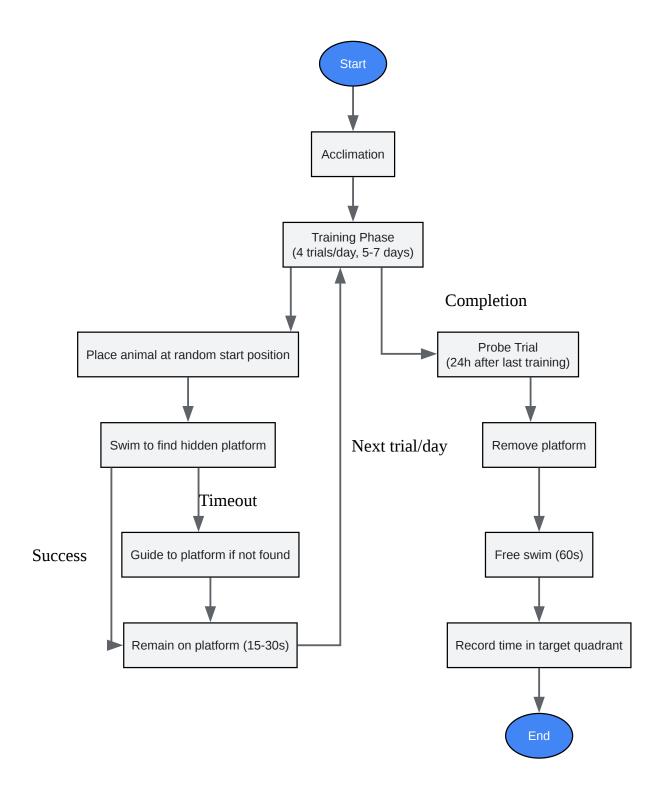
Schisandrin has been shown to up-regulate Sirtuin 1 (SIRT1), which in turn inhibits the NF- κ B signaling pathway. This action reduces the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6, thereby mitigating neuroinflammation.[1]



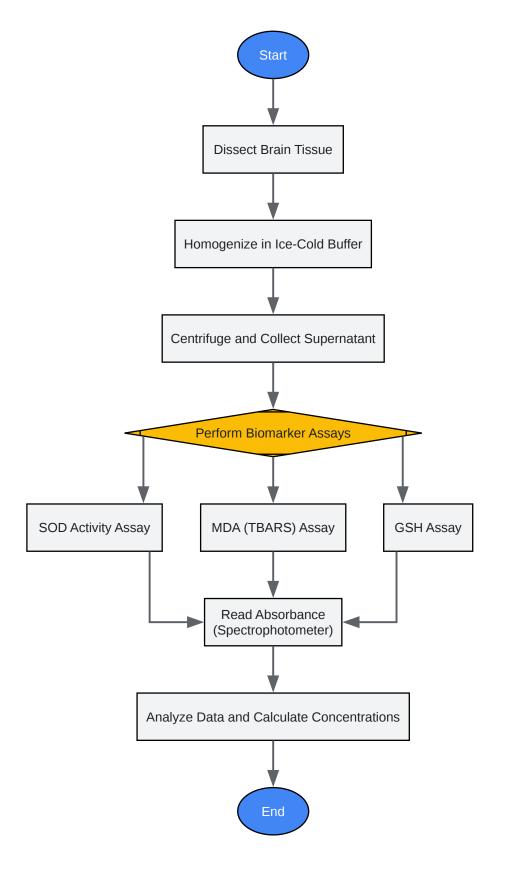












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